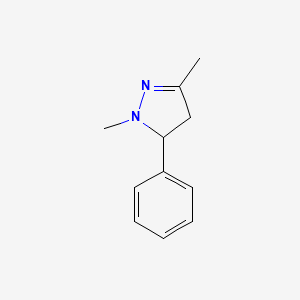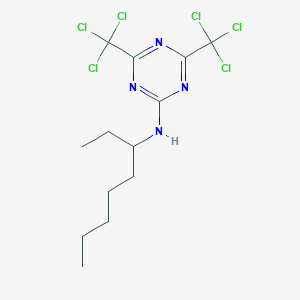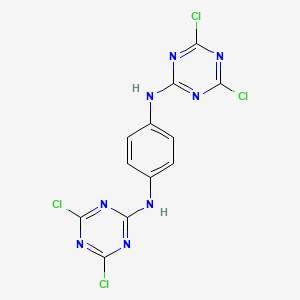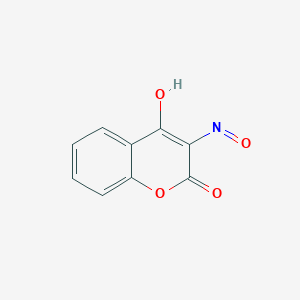
Pyrazole, 4,5-dihydro-1,3-dimethyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated ketones. The reaction typically requires a base catalyst and is carried out under reflux conditions . Another method involves the reaction of phenylhydrazine with acetylacetone, followed by cyclization .
Industrial Production Methods
Industrial production of 1,3-dimethyl-5-phenyl-4,5-dihydropyrazole often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into pyrazolines or pyrazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
Applications De Recherche Scientifique
1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the synthesis of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5-phenyl-4,5-dihydropyrazole involves its interaction with various molecular targets. The compound can inhibit enzymes, such as monoamine oxidase, by binding to their active sites. This inhibition can lead to altered neurotransmitter levels, which may explain its potential antidepressant and anxiolytic effects . Additionally, the compound’s ability to intercalate into DNA strands contributes to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-5-phenylpyrazole: Lacks the dihydro functionality, resulting in different reactivity and biological activity.
1,3,5-Trimethyl-4,5-dihydropyrazole: Contains an additional methyl group, which can influence its chemical properties and biological effects.
Uniqueness
1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole is unique due to its specific substitution pattern and the presence of the dihydro functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2,5-dimethyl-3-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C11H14N2/c1-9-8-11(13(2)12-9)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Clé InChI |
PPHPMOSSIKZANY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)


![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)


![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)


